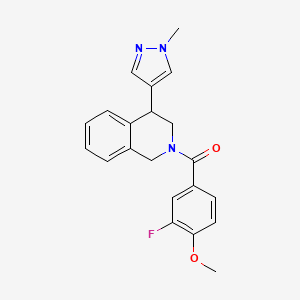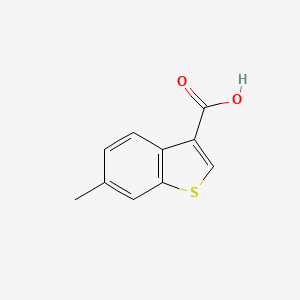![molecular formula C16H17F2NO3 B2902026 N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-3,4-difluorobenzamide CAS No. 1421466-69-4](/img/structure/B2902026.png)
N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-3,4-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-3,4-difluorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a furan ring substituted with dimethyl groups, a hydroxypropyl chain, and a difluorobenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-3,4-difluorobenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the Claisen-Schmidt condensation reaction, where 3-acetyl-2,5-dimethylfuran reacts with terephthalaldehyde in the presence of a base such as sodium hydroxide in ethanol . This reaction yields a bis-chalcone intermediate, which can then be further modified to introduce the hydroxypropyl and difluorobenzamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency . Additionally, solvent-free microwave irradiation techniques have been explored for the synthesis of similar compounds, offering cleaner products and minimizing side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines or alcohols.
Substitution: The difluorobenzamide group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzamide group can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure makes it a valuable intermediate for the synthesis of other complex molecules.
Medicine: The compound’s ability to interact with specific molecular targets may lead to the development of new therapeutic agents.
Industry: Its chemical stability and reactivity make it suitable for use in the production of advanced materials and chemicals.
Wirkmechanismus
The mechanism of action of N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-3,4-difluorobenzamide involves its interaction with specific molecular targets. The furan ring and difluorobenzamide moiety can interact with enzymes and receptors, modulating their activity. The hydroxypropyl chain may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Vergleich Mit ähnlichen Verbindungen
N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-3,4-difluorobenzamide can be compared with other similar compounds, such as:
3-(2,5-Dimethylfuran-3-yl)-pyrazoline derivatives: These compounds also feature a furan ring and have shown significant antimicrobial activity.
(2E)-1-(2,5-Dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one: This compound has been studied for its optical and photophysical properties.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO3/c1-9-7-12(10(2)22-9)15(20)5-6-19-16(21)11-3-4-13(17)14(18)8-11/h3-4,7-8,15,20H,5-6H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYZMHOZHISNHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC(=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-Ethyl[(4-methylphenyl)methylidene]amine](/img/structure/B2901943.png)

![N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2901950.png)

![1-{4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2901952.png)
![2-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2901953.png)
![N-(2,5-difluorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2901956.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2901957.png)
![2,4-dichloro-N-{2-[(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amino]pyridin-3-yl}benzamide](/img/structure/B2901958.png)
![N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2901959.png)




